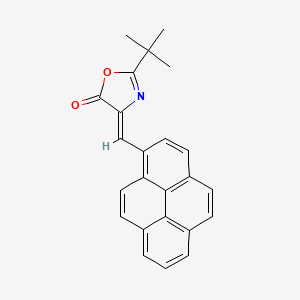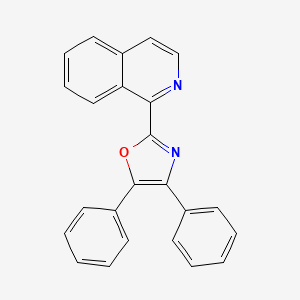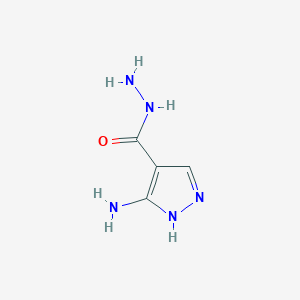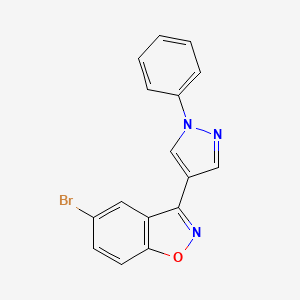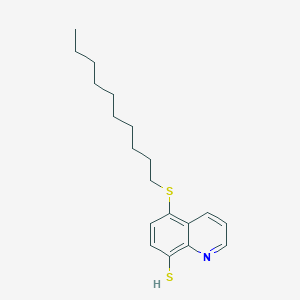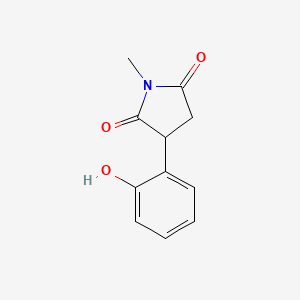
3-(2-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione typically involves the reaction of 2-hydroxybenzaldehyde with methylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of reactors and advanced purification techniques to obtain high-purity this compound. The production process is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems and as a tool in molecular biology research.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(2-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may interact with cellular receptors, influencing signal transduction processes.
Comparaison Avec Des Composés Similaires
3-(2-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other compounds with similar structures include 3-(2-hydroxyphenyl)propionic acid and 3-(2-hydroxyphenyl)acetic acid.
Uniqueness: The presence of the pyrrolidine-2,5-dione ring in this compound distinguishes it from other compounds, giving it unique chemical and biological properties.
Propriétés
Numéro CAS |
63626-82-4 |
|---|---|
Formule moléculaire |
C11H11NO3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
3-(2-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO3/c1-12-10(14)6-8(11(12)15)7-4-2-3-5-9(7)13/h2-5,8,13H,6H2,1H3 |
Clé InChI |
KNAJYGDMLCIRAV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CC(C1=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B15209460.png)


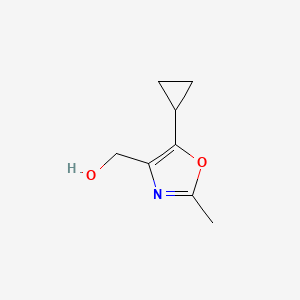
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B15209483.png)
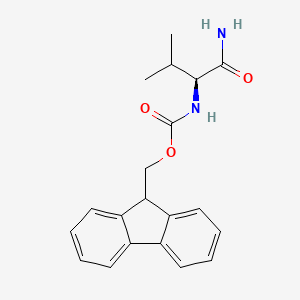
![S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate](/img/structure/B15209503.png)
